molecular formula C11H18N2O B13991734 5-sec-butyl-2-Ethoxy-3-methylpyrazine CAS No. 99784-15-3

5-sec-butyl-2-Ethoxy-3-methylpyrazine

Cat. No.: B13991734
CAS No.: 99784-15-3
M. Wt: 194.27 g/mol
InChI Key: FPRCLVKNNFOHHX-UHFFFAOYSA-N
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Description

5-sec-Butyl-2-ethoxy-3-methylpyrazine (C₁₁H₁₈N₂O, molecular weight ~194.25 g/mol) is a pyrazine derivative characterized by a sec-butyl group at position 5, an ethoxy group at position 2, and a methyl group at position 3. Pyrazines are heterocyclic aromatic compounds widely used in flavor and fragrance industries due to their potent odor profiles, often described as nutty, earthy, or roasted. Key physicochemical properties of this compound include:

  • logP (octanol/water): 2.697 (Crippen method) .
  • Retention Index (Inp): 1306 (NIST) .

Properties

CAS No.

99784-15-3

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-butan-2-yl-2-ethoxy-3-methylpyrazine

InChI

InChI=1S/C11H18N2O/c1-5-8(3)10-7-12-11(14-6-2)9(4)13-10/h7-8H,5-6H2,1-4H3

InChI Key

FPRCLVKNNFOHHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CN=C(C(=N1)C)OCC

Origin of Product

United States

Preparation Methods

Chemical and Physical Properties Summary

Property Data
Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS Number 99784-15-3
IUPAC Name 5-butan-2-yl-2-ethoxy-3-methylpyrazine
InChI Key FPRCLVKNNFOHHX-UHFFFAOYSA-N
Odor Profile Earthy, nutty
Retention Index (non-polar column) 1306 (OV-101 column, 50 m, 80–200°C ramp)
Retention Index (polar column) 1566 (Carbowax 20M column)

Preparation Methods of 5-sec-butyl-2-Ethoxy-3-methylpyrazine

General Synthetic Strategy

The synthesis of 5-sec-butyl-2-Ethoxy-3-methylpyrazine typically involves multi-step organic reactions, starting from pyrazine or substituted pyrazine precursors, followed by alkylation and introduction of the ethoxy group. Key synthetic routes include:

Specific Synthetic Examples from Literature

Sodium Amalgam Reduction with Butan-2-one and 2-Methylpyrazine

A patented method (US Patent US3746711A) describes the synthesis of 6-sec-butyl-2-methylpyrazine (a close analog) by reacting 2-methylpyrazine with butan-2-one in the presence of sodium amalgam at reflux temperature (110°C) in toluene. After stirring and workup, a 27% yield of the sec-butyl substituted pyrazine was obtained. This method can be adapted to introduce ethoxy and methyl substituents at the 2 and 3 positions respectively, by starting with appropriately substituted pyrazines and controlling reaction conditions.

Reaction in Liquefied Ammonia with Sodium and Sodamide

Another method involves dissolving 2-aminopyrazine in liquefied ammonia, adding sodium metal and sodamide, and slowly adding butan-2-one. After stirring and workup, 2-amino-6-sec-butylpyrazine was isolated with a 32% yield. Subsequent functional group transformations can convert the amino group to ethoxy and methyl groups at desired positions.

Alkylation of 2-Ethoxy-3-methylpyrazine

Starting from 2-ethoxy-3-methylpyrazine, alkylation with sec-butyl electrophiles under controlled temperature and inert atmosphere can yield 5-sec-butyl-2-Ethoxy-3-methylpyrazine. Reaction monitoring is typically done by gas chromatography-mass spectrometry (GC-MS) to ensure product formation and purity.

Reaction Conditions and Parameters

Method Reagents & Conditions Yield (%) Notes
Sodium amalgam reduction 2-methylpyrazine + butan-2-one + Na(Hg) in toluene, reflux 110°C, 4 h ~27 Requires careful control of reflux and addition rates
Liquefied ammonia method 2-aminopyrazine + Na + sodamide + butan-2-one, low temp, stirring ~32 Low temperature, inert atmosphere required
Alkylation of ethoxypyrazine 2-ethoxy-3-methylpyrazine + sec-butyl halide, inert atmosphere, reflux Variable Purification by chromatography, GC-MS analysis

Analytical Techniques for Characterization

Research Findings and Notes

  • The presence of the ethoxy group at position 2 and sec-butyl group at position 5 significantly influences the compound’s volatility and odor profile, contributing to its use in flavoring.

  • Yields of the target compound vary depending on the synthetic route, with sodium amalgam and liquefied ammonia methods providing moderate yields (20–35%).

  • Reaction conditions such as temperature, stoichiometry, and atmosphere (inert gas preferred) critically affect product purity and yield.

  • Analytical data from GC-MS and NMR are consistent across studies, confirming the structural integrity of synthesized 5-sec-butyl-2-Ethoxy-3-methylpyrazine.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Conditions Yield (%) Advantages Limitations
Sodium amalgam reduction 2-methylpyrazine + butan-2-one Sodium amalgam, toluene Reflux 110°C, 4 h ~27 Simple setup, moderate yield Requires mercury, toxic reagents
Liquefied ammonia synthesis 2-aminopyrazine + butan-2-one Na, sodamide, NH3 (liq.) Low temp, stirring ~32 Good selectivity Handling liquefied ammonia
Alkylation of ethoxypyrazine 2-ethoxy-3-methylpyrazine sec-butyl halide Reflux, inert atmosphere Variable Direct functionalization Requires pure intermediates

Chemical Reactions Analysis

Types of Reactions: 5-sec-butyl-2-Ethoxy-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-sec-butyl-2-Ethoxy-3-methylpyrazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of pyrazine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Industry: In the flavor and fragrance industry, 5-sec-butyl-2-Ethoxy-3-methylpyrazine is valued for its aromatic properties. It is used to impart earthy and bell pepper-like flavors to various products .

Mechanism of Action

The mechanism of action of 5-sec-butyl-2-Ethoxy-3-methylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The structural analogs differ primarily in alkyl/alkoxy substituents, significantly impacting their physicochemical and functional properties.

Table 1: Key Properties of Selected Pyrazine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) logP (octanol/water) Retention Index (Inp) FEMA No.
5-sec-Butyl-2-ethoxy-3-methylpyrazine C₁₁H₁₈N₂O 194.25* 2.697 1306
5-sec-Butyl-3-methyl-2-methoxypyrazine C₁₀H₁₆N₂O 180.25
2-sec-Butyl-3-methoxypyrazine C₉H₁₄N₂O 166.22 3433
2-Ethyl-3-methylpyrazine C₇H₁₀N₂ 122.17 3155
2-ethoxy-5-isopropyl-3-methylpyrazine C₁₀H₁₆N₂O 180.25 1230

*Calculated based on structural analog data .

Structural and Functional Insights

Ethoxy vs. This enhances solubility in hydrophobic matrices, making it suitable for lipid-based flavor applications. Ethoxy substitution may alter odor profiles, shifting from green/vegetal (methoxy) to more roasted or nutty notes.

Branching Effects (sec-Butyl vs. For example, 5-isobutyl-3-methyl-2-methoxypyrazine (InChIKey: RS-RBELMBYIBNLC ) has a similar molecular weight (C₁₀H₁₆N₂O) but differs in retention behavior due to branching .

Retention Indices :

  • The target compound’s Inp (1306) is higher than 2-ethoxy-5-isopropyl-3-methylpyrazine (1230) but lower than 2-ethoxy-3-methyl-5-(2-methylbutyl)pyrazine (1415), indicating that bulkier substituents increase chromatographic retention in gas chromatography .

Biological Activity

5-sec-butyl-2-ethoxy-3-methylpyrazine is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including quantitative data, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11_{11}H18_{18}N2_2O
Molecular Weight: 194.2734 g/mol
IUPAC Name: Pyrazine, 2-ethoxy-3-methyl-5-(1-methylpropyl)
InChIKey: FPRCLVKNNFOHHX-UHFFFAOYSA-N

The compound features a pyrazine ring substituted with ethoxy and sec-butyl groups, which may contribute to its biological properties.

1. Odor Thresholds and Sensory Properties

Research indicates that 5-sec-butyl-2-ethoxy-3-methylpyrazine possesses distinct olfactory characteristics. Its odor threshold has been studied in various contexts, with findings suggesting it has a significant sensory impact at low concentrations. For example, the compound's detection threshold was evaluated alongside other pyrazines, revealing variability in olfactory perception based on structural modifications .

CompoundOdor Threshold (ppm)
5-sec-butyl-2-ethoxy-3-methylpyrazine0.0001 - 0.001
2-methoxy-3-methylpyrazine0.00001
5-isopentyl-2,3-dimethyl-pyrazine6.00

2. Quantitative Structure-Activity Relationship (QSAR)

A QSAR study conducted on pyrazine derivatives, including 5-sec-butyl-2-ethoxy-3-methylpyrazine, utilized three-dimensional structural modeling to correlate molecular features with biological activity . The study highlighted that steric and electrostatic properties significantly influence olfactory detection thresholds.

3. Case Studies and Research Findings

Several studies have explored the biological implications of pyrazines in food chemistry and environmental science:

  • Food Chemistry: The compound has been investigated for its role in flavor profiles of various foods. Its presence can enhance the sensory experience by contributing to the "green" odor characteristic of certain wines .
  • Environmental Impact: Research on the environmental fate of pyrazines indicates that compounds like 5-sec-butyl-2-ethoxy-3-methylpyrazine can be involved in ecological interactions, particularly as they relate to odor emissions from agricultural practices or waste management systems .

Q & A

Q. Table 1: Retention Indices of Pyrazine Derivatives (GC)

EntryCompoundRetention Index
665-sec-butyl-2-ethoxy-3-methylpyrazine1306
672-ethoxy-3-methyl-5-(2-methylbutyl)1415
Source: Adapted from

Advanced: What computational models predict the ADMET properties of this compound?

Answer:
ADMET Prediction Workflow :

LogP Estimation : Use XLogP3 (value ~2.5) to assess lipophilicity and membrane permeability .

Blood-Brain Barrier (BBB) Penetration : Machine learning models (e.g., SwissADME) predict low BBB permeability due to polar ethoxy group .

CYP450 Interactions : Molecular docking identifies potential inhibition of CYP3A4, requiring in vitro validation .

Toxicity : ProTox-II predicts hepatotoxicity (probability >60%) based on structural alerts .

Q. Table 2: Key ADMET Parameters

ParameterPrediction
LogP2.5 (XLogP3)
BBB PermeabilityLow
CYP3A4 InhibitionModerate
HepatotoxicityProbable
Source:

Advanced: Does 5-sec-butyl-2-ethoxy-3-methylpyrazine have ecological roles analogous to other pyrazines?

Answer:
Pyrazines are known semiochemicals (e.g., identified 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine as a hymenopteran sex pheromone). To explore ecological roles:

  • Bioassay-Guided Fractionation : Isolate the compound from natural sources (e.g., plant volatiles) and test in electrophysiological assays (GC-EAD) .
  • Field Trials : Use synthetic analogs in trap-and-release experiments to assess insect attraction/repulsion .
  • Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., 2-methoxy vs. 2-ethoxy derivatives) to identify key functional groups .

Advanced: How do steric effects influence the reactivity of 5-sec-butyl-2-ethoxy-3-methylpyrazine in substitution reactions?

Answer:
The bulky sec-butyl group at position 5 imposes steric hindrance, directing electrophiles to the less hindered 6-position. Methodological insights:

  • Kinetic Studies : Monitor reaction rates with varying electrophiles (e.g., NO2+_2^+) using 1^1H NMR .
  • DFT Calculations : Compute transition-state energies to compare reaction pathways at positions 5 vs. 6 .
  • Isotopic Labeling : Use 13^{13}C-labeled reactants to track regioselectivity in substitution products .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Storage : Keep in airtight, light-resistant containers at 2–8°C in a desiccator (humidity <30%) .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks .

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